molecular formula C12H15BrO B3287928 trans-4-(4-Bromophenyl)cyclohexanol CAS No. 84892-42-2

trans-4-(4-Bromophenyl)cyclohexanol

Cat. No. B3287928
CAS RN: 84892-42-2
M. Wt: 255.15 g/mol
InChI Key: VGYAAWYHVAAJNX-UHFFFAOYSA-N
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Description

Trans-4-(4-Bromophenyl)cyclohexanol, also known as T4OH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of cyclohexanols and is known to exhibit a variety of biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of trans-4-(4-Bromophenyl)cyclohexanol is not fully understood, but it is believed to work by inhibiting the activity of COX-2 enzyme. COX-2 is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting the activity of COX-2, trans-4-(4-Bromophenyl)cyclohexanol reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.

Biochemical And Physiological Effects

Trans-4-(4-Bromophenyl)cyclohexanol has been found to exhibit a variety of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. trans-4-(4-Bromophenyl)cyclohexanol has also been found to have a mild sedative effect, which could be useful in the treatment of anxiety and insomnia. Additionally, trans-4-(4-Bromophenyl)cyclohexanol has been found to have a protective effect on the liver, which could be useful in the treatment of liver diseases.

Advantages And Limitations For Lab Experiments

The advantages of using trans-4-(4-Bromophenyl)cyclohexanol in lab experiments include its low toxicity, high purity, and well-established synthesis method. However, trans-4-(4-Bromophenyl)cyclohexanol has some limitations, including its relatively low solubility in water, which could make it difficult to use in certain experiments. Additionally, trans-4-(4-Bromophenyl)cyclohexanol has a relatively short half-life, which could limit its effectiveness in certain applications.

Future Directions

There are several future directions for the research on trans-4-(4-Bromophenyl)cyclohexanol. One potential direction is the development of new drugs based on trans-4-(4-Bromophenyl)cyclohexanol that could be used to treat inflammatory disorders such as arthritis and cancer. Another potential direction is the study of the mechanism of action of trans-4-(4-Bromophenyl)cyclohexanol, which could lead to the development of new drugs that target COX-2 enzyme. Additionally, further research could be done to explore the potential applications of trans-4-(4-Bromophenyl)cyclohexanol in the treatment of liver diseases and other conditions.
Conclusion
In conclusion, trans-4-(4-Bromophenyl)cyclohexanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. It is known to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs. The synthesis method of trans-4-(4-Bromophenyl)cyclohexanol involves the reaction of 4-bromobenzaldehyde with cyclohexanone in the presence of sodium borohydride as a reducing agent. trans-4-(4-Bromophenyl)cyclohexanol has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.

Scientific Research Applications

Trans-4-(4-Bromophenyl)cyclohexanol has been extensively studied for its potential applications in the field of medicinal chemistry. It is known to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs. trans-4-(4-Bromophenyl)cyclohexanol has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This makes trans-4-(4-Bromophenyl)cyclohexanol a potential candidate for the treatment of various inflammatory disorders such as arthritis and cancer.

properties

IUPAC Name

4-(4-bromophenyl)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-2,5-6,10,12,14H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYAAWYHVAAJNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-4-(4-Bromophenyl)cyclohexanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-4-(4-Bromophenyl)cyclohexanol
Reactant of Route 2
trans-4-(4-Bromophenyl)cyclohexanol
Reactant of Route 3
trans-4-(4-Bromophenyl)cyclohexanol
Reactant of Route 4
trans-4-(4-Bromophenyl)cyclohexanol
Reactant of Route 5
trans-4-(4-Bromophenyl)cyclohexanol
Reactant of Route 6
trans-4-(4-Bromophenyl)cyclohexanol

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